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Compound of Interest

Compound Name:
5-Chloro-2,1-benzoxazole-3-

carbaldehyde

Cat. No.: B15273168

Get Quote

Executive Summary
Target Molecule: 5-Chloro-2,1-benzoxazole-3-carbaldehyde (Also known as 5-

chloroanthranil-3-carbaldehyde). CAS Registry Number: Analogous to 74052-97-4 (Parent 2,1-

benzoxazole-3-carbaldehyde). Primary Application: Pharmacophore intermediate for Schiff

base formation, Knoevenagel condensations, and heterocycle ring expansions (e.g., to

quinolines).

This technical guide outlines the high-integrity synthesis of 5-chloro-2,1-benzoxazole-3-
carbaldehyde. Unlike the more common 1,3-benzoxazoles, the 2,1-benzoxazole (anthranil)

core contains a labile N–O bond, making the ring system sensitive to strong nucleophiles and

reducing agents. Consequently, direct formylation (e.g., Vilsmeier-Haack) is often destructive.

The protocol detailed below utilizes a De Novo Cyclization followed by Selective Oxidation

strategy. This pathway minimizes ring-opening side reactions by establishing the heterocyclic

core first as a robust methyl-derivative, then carefully oxidizing the side chain.

Part 1: Retrosynthetic Analysis & Strategy
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The synthesis is designed to avoid the instability of the free aldehyde during the cyclization

phase. We utilize 5-chloro-2-nitroacetophenone as the commercially available starting material.

Strategic Pathway
Precursor:5-Chloro-2-nitroacetophenone.

Intermediate:5-Chloro-3-methyl-2,1-benzoxazole. The methyl group at C3 serves as a

"masked" aldehyde, robust enough to survive the cyclization conditions.

Transformation:Riley Oxidation. Selective oxidation of the activated C3-methyl group using

Selenium Dioxide (SeO2) to yield the aldehyde.
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Figure 1: Step-wise synthetic pathway from nitroacetophenone precursor to the target

aldehyde.

Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloro-3-methyl-2,1-benzoxazole
Objective: Construct the anthranil ring via reductive cyclization. Mechanism: Partial reduction of

the nitro group to a hydroxylamine (-NHOH), which undergoes intramolecular nucleophilic

attack on the ketone carbonyl, followed by dehydration.
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Parameter Specification

Reagents
5-Chloro-2-nitroacetophenone (1.0 eq), Zn Dust

(3.0 eq), NH₄Cl (Sat. Aq.)

Solvent Ethanol / Water (1:1)

Temperature 0°C to Room Temperature (Exothermic)

Yield Target 75–85%

Protocol:

Dissolution: Dissolve 20 mmol of 5-chloro-2-nitroacetophenone in 50 mL of ethanol in a 250

mL round-bottom flask.

Activation: Add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Cool the

mixture to 0°C in an ice bath.

Reduction: Add activated Zinc dust (60 mmol) portion-wise over 30 minutes. Note: Vigorous

stirring is essential to prevent clumping.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC (Hexane:EtOAc 4:1). The starting nitro compound (lower Rf) should disappear, replaced

by a fluorescent spot (anthranil).

Workup: Filter off the zinc oxide/salts through a Celite pad. Wash the pad with

dichloromethane (DCM).

Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with DCM

(3 x 30 mL).

Purification: Dry organic layers over anhydrous Na₂SO₄ and concentrate. Purify via column

chromatography (Silica gel, Hexane/EtOAc gradient) to obtain 5-chloro-3-methyl-2,1-

benzoxazole as a pale yellow solid.
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Step 2: Riley Oxidation to 5-Chloro-2,1-benzoxazole-3-
carbaldehyde
Objective: Selectively oxidize the C3-methyl group to an aldehyde without over-oxidation to the

carboxylic acid or ring opening. Critical Control: Anhydrous conditions are preferred to prevent

hydration of the aldehyde.

Parameter Specification

Reagents
5-Chloro-3-methyl-2,1-benzoxazole (1.0 eq),

Selenium Dioxide (SeO₂, 1.2 eq)

Solvent 1,4-Dioxane (Dry) or Xylene

Temperature Reflux (101°C for Dioxane)

Time 4–8 Hours

Protocol:

Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube

(CaCl₂), dissolve 10 mmol of the Step 1 intermediate in 40 mL of dry 1,4-dioxane.

Addition: Add 12 mmol of freshly sublimed Selenium Dioxide (SeO₂).

Reflux: Heat the mixture to reflux. The solution will turn dark as selenium metal precipitates

(black solid).

Monitoring: Monitor closely by TLC. The aldehyde is usually more polar than the methyl

precursor but less polar than the carboxylic acid byproduct.

Filtration: Once conversion is >90%, cool the reaction to room temperature. Filter through

Celite to remove the black selenium metal. Caution: Selenium residues are toxic.

Isolation: Evaporate the solvent under reduced pressure.

Purification: The crude residue is often unstable on silica. Recrystallization from

hexane/benzene or rapid flash chromatography (neutral alumina) is recommended.
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Target Appearance: Yellowish crystalline solid.

Storage: Store under inert atmosphere (N₂) at -20°C. Anthranil aldehydes are prone to

dimerization or rearrangement to quinoline oxides upon prolonged light/air exposure.

Part 3: Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these

expected theoretical values.

Assay Expected Result Interpretation

¹H NMR (CDCl₃) δ ~10.1 ppm (s, 1H)
Distinctive aldehyde proton

signal.

¹H NMR (Aromatic) δ 7.5–8.0 ppm (m, 3H)
Aromatic protons; pattern

depends on 5-Cl substitution.

IR Spectroscopy 1680–1700 cm⁻¹ (Strong) C=O stretch of the aldehyde.

IR Spectroscopy ~1630 cm⁻¹
C=N stretch of the isoxazole

ring.

Mass Spectrometry m/z ~181/183 (3:1 ratio)
Molecular ion [M]+ showing

Chlorine isotope pattern.

Troubleshooting & Causality
Problem: Low yield in Step 1.

Cause: Over-reduction to the aniline (cleavage of N-O bond).

Fix: Control temperature strictly at 0°C during Zn addition; do not use strong acids (HCl)

which favor amine formation.

Problem: Ring opening in Step 2.

Cause: Presence of water causing hydrolysis of the anthranil to o-aminoacetophenone

derivatives.
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Fix: Use strictly dry dioxane and freshly sublimed SeO₂.

Part 4: Safety & Handling (Critical)
2,1-Benzoxazoles (Anthranils): Possess a weak N–O bond. While generally stable at room

temperature, they can decompose explosively at high temperatures (>200°C). Avoid

distillation of the final product; use recrystallization.

Selenium Dioxide: Highly toxic and a cumulative poison. All weighing and reactions must be

performed in a fume hood. Waste must be segregated as heavy metal waste.

5-Chloro-2-nitroacetophenone: Irritant and potential sensitizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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